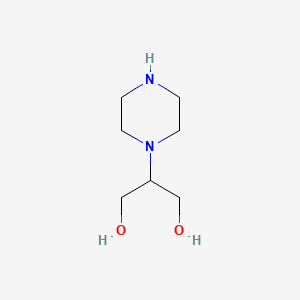
(R)-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid is a chiral amino acid derivative featuring a pyridine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production methods for ®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid may involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic resolution are commonly employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology:
Enzyme Inhibitor: Investigated as a potential enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in protein labeling techniques for studying protein interactions.
Medicine:
Drug Development: Explored as a precursor in the development of pharmaceutical compounds targeting neurological disorders.
Diagnostic Agents: Potential use in the synthesis of diagnostic agents for imaging techniques.
Industry:
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Catalysis: Used in catalytic processes for the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Amino-3-(6-chloropyridin-3-yl)propanoicacid: The racemic mixture of the compound.
2-Amino-3-(5-chloropyridin-3-yl)propanoicacid: A positional isomer with the chlorine atom at a different position on the pyridine ring.
2-Amino-3-(6-bromopyridin-3-yl)propanoicacid: A halogenated derivative with a bromine atom instead of chlorine.
Uniqueness: ®-2-Amino-3-(6-chloropyridin-3-yl)propanoicacid is unique due to its specific chiral configuration and the presence of a chlorine atom on the pyridine ring. This configuration can result in distinct biological activity and chemical reactivity compared to its racemic mixture or other halogenated derivatives.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2R)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
UKRRFOGHAISFEZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1C[C@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
